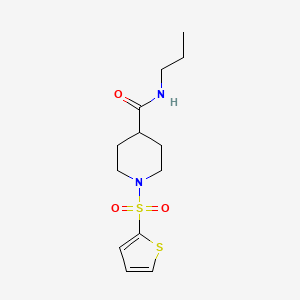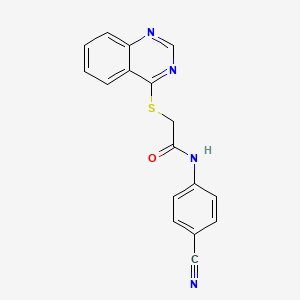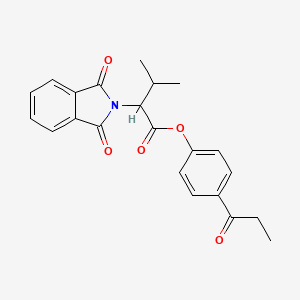![molecular formula C14H16ClNO3 B5062409 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5062409.png)
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as CBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBD is a spirocyclic compound that belongs to the class of azaspiro compounds.
Wirkmechanismus
The mechanism of action of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to interact with various receptors in the body such as the CB1 and CB2 receptors. 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to modulate the activity of these receptors, which are involved in the regulation of pain, mood, and appetite. 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to inhibit the activity of certain enzymes such as cytochrome P450, which are involved in the metabolism of various drugs.
Biochemical and Physiological Effects:
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to exhibit various biochemical and physiological effects in the body. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to modulate the activity of various neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments such as its high yield and ease of synthesis. However, 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane also has some limitations such as its low solubility in water, which can make it difficult to study its interactions with biological systems.
Zukünftige Richtungen
There are several future directions for the study of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane. One direction is the development of novel spirocyclic compounds based on 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane as a building block. Another direction is the study of the interactions between 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane and various receptors in the body to better understand its mechanism of action. Additionally, the potential use of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane in the treatment of various diseases such as epilepsy and cancer is an area of active research.
Synthesemethoden
The synthesis of 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 4-chlorobenzoyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as sodium hydroxide. The reaction produces 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane as a white crystalline solid with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in treating various diseases such as epilepsy, multiple sclerosis, and cancer. In pharmacology, 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to interact with various receptors in the body such as the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, and appetite. In material science, 8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied for its potential use as a building block for the synthesis of novel spirocyclic compounds.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-3-1-11(2-4-12)13(17)16-7-5-14(6-8-16)18-9-10-19-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIGPMAKWIUOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198900 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(4-Chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylcyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5062347.png)

![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-methylbenzamide](/img/structure/B5062364.png)
![N-[2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethyl]acetamide](/img/structure/B5062366.png)
![2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5062372.png)
![[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid](/img/structure/B5062374.png)


![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]acetamide](/img/structure/B5062400.png)
![N-(2-chlorophenyl)-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5062417.png)


![dimethyl 5-{[(phenylthio)acetyl]amino}isophthalate](/img/structure/B5062435.png)